Cas no 76344-95-1 (5-Phenylisoxazole-4-carboxylic acid)

5-Phenylisoxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Phenylisoxazole-4-carboxylic acid
- 4-Isoxazolecarboxylicacid, 5-phenyl-
- 5-phenyl-1,2-oxazole-4-carboxylic acid
- 5-phenyl-4-Isoxazolecarboxylic acid
- 4-Isoxazolecarboxylicacid,5-phenyl
- 5-pheny-4-isoxazolecarboxylic acid
- 5-Phenyl-isoxazol-4-carbonsaeure
- 5-phenylisoxazol-4-carboxylic acid
- 4-Isoxazolecarboxylic acid, 5-phenyl-
- MFCD05865189
- F2199-0102
- AKOS005265058
- CS-0307955
- SCHEMBL544183
- VUVDFZMYJYNLCH-UHFFFAOYSA-N
- LS-05967
- DTXSID40564030
- EN300-102300
- 76344-95-1
- Z808584790
- 4-Chloro-2-trifluoroacetoanilinehydrochloridehydrate(TheintermediateofEfavirenz)
- BB 0262835
- 5-Phenylisoxazole-4-carboxylic acid, 97%
- E87988
- 5-(phenyl)isoxazole-4-carboxylic acid
- ALBB-018098
-
- MDL: MFCD05865189
- インチ: InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
- InChIKey: VUVDFZMYJYNLCH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O
計算された属性
- せいみつぶんしりょう: 189.04300
- どういたいしつりょう: 189.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 63.3Ų
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.32
- ゆうかいてん: 151-155 °C (lit.)
- ふってん: 372.728°C at 760 mmHg
- フラッシュポイント: 179.22°C
- 屈折率: 1.587
- PSA: 63.33000
- LogP: 2.03980
5-Phenylisoxazole-4-carboxylic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
5-Phenylisoxazole-4-carboxylic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Phenylisoxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0990351-10g |
5-phenyl-4-isoxazolecarboxylic acid |
76344-95-1 | 95% | 10g |
$1200 | 2024-08-02 | |
Chemenu | CM190960-5g |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 95% | 5g |
$435 | 2021-08-05 | |
TRC | P400353-50mg |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB294572-500 mg |
5-Phenyl-4-isoxazolecarboxylic acid; 95% |
76344-95-1 | 500 mg |
€172.20 | 2023-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P921622-1g |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 97% | 1g |
¥1,592.10 | 2022-09-01 | |
Enamine | EN300-102300-2.5g |
5-phenyl-1,2-oxazole-4-carboxylic acid |
76344-95-1 | 95.0% | 2.5g |
$254.0 | 2025-02-21 | |
abcr | AB294572-5g |
5-Phenyl-4-isoxazolecarboxylic acid, 95%; . |
76344-95-1 | 95% | 5g |
€445.00 | 2025-02-13 | |
1PlusChem | 1P005EFR-250mg |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 97% | 250mg |
$48.00 | 2025-03-21 | |
abcr | AB294572-10g |
5-Phenyl-4-isoxazolecarboxylic acid, 95%; . |
76344-95-1 | 95% | 10g |
€749.00 | 2025-02-13 | |
Enamine | EN300-102300-10g |
5-phenyl-1,2-oxazole-4-carboxylic acid |
76344-95-1 | 95% | 10g |
$694.0 | 2023-10-28 |
5-Phenylisoxazole-4-carboxylic acid 関連文献
-
1. 1112. Derivatives of 6-aminopenicillanic acid. Part VI. Penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivativesF. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 5838
-
2. Journal: index of authors, 1963
5-Phenylisoxazole-4-carboxylic acidに関する追加情報
Introduction to 5-Phenylisoxazole-4-carboxylic acid (CAS No. 76344-95-1) and Its Significance in Modern Chemical Research
5-Phenylisoxazole-4-carboxylic acid, identified by the chemical identifier CAS No. 76344-95-1, represents a compound of considerable interest in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule, featuring a phenyl group attached to an isoxazole ring with a carboxylic acid functional group at the 4-position, has garnered attention due to its structural versatility and potential biological activities. The isoxazole core is a well-known scaffold in medicinal chemistry, often employed in the development of bioactive molecules due to its ability to engage with various biological targets. The presence of the phenyl group further enhances its interactability with biological systems, making it a valuable candidate for further exploration.
The compound's structure, characterized by a rigid bicyclic system, provides a stable platform for functionalization, enabling chemists to modify its properties for specific applications. The carboxylic acid moiety at the 4-position of the isoxazole ring introduces polarity and reactivity, allowing for further derivatization through esterification, amidation, or other transformations. These modifications can significantly influence the compound's solubility, metabolic stability, and binding affinity to biological targets, making it a versatile building block in drug discovery.
In recent years, there has been a growing interest in 5-Phenylisoxazole-4-carboxylic acid due to its potential applications in various therapeutic areas. One of the most promising areas of research involves its use as a precursor or intermediate in the synthesis of novel pharmaceutical agents. The isoxazole scaffold has been extensively studied for its role in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of isoxazole have shown promise in inhibiting certain enzymes and receptors that are implicated in disease pathogenesis.
Recent studies have highlighted the significance of 5-Phenylisoxazole-4-carboxylic acid in the development of targeted therapies. Researchers have demonstrated that modifications to the phenyl group can fine-tune the compound's interaction with specific biological targets, leading to improved efficacy and reduced side effects. This flexibility makes it an attractive candidate for designing molecules that can selectively modulate biological pathways without affecting other systems.
The compound's potential extends beyond pharmaceutical applications. It has also been explored as a component in materials science and as a reagent in organic synthesis. Its unique structural features make it useful in designing polymers with specific properties or as a catalyst in certain chemical reactions. The ability to incorporate functional groups into its structure allows chemists to tailor its behavior for diverse industrial applications.
The synthesis of 5-Phenylisoxazole-4-carboxylic acid has been optimized through various methodologies, including multi-step organic synthesis and catalytic processes. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making it more accessible for research purposes. These advancements have also facilitated the exploration of novel derivatives and analogs, expanding the compound's utility in scientific investigations.
In conclusion, 5-Phenylisoxazole-4-carboxylic acid (CAS No. 76344-95-1) stands as a significant compound in modern chemical research due to its structural versatility and potential biological activities. Its role as a precursor or intermediate in pharmaceutical development underscores its importance in addressing various therapeutic challenges. As research continues to uncover new applications and synthetic strategies for this compound, its relevance is expected to grow further, contributing to advancements across multiple scientific disciplines.
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